Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate (CAS RN 138907-68-3) is a pyrazole derivative with the molecular formula C₁₂H₁₂FIN₃O₂ and a molecular weight of 385.15 g/mol (calculated from evidence in ). It features:
- A 4-fluorophenyl group at position 1.
- An iodine atom at position 4.
- An amino group at position 5.
- An ethyl ester at position 3.
This compound is commercially available with 97% purity, a melting point of 153–154°C, and is used in research settings, likely as an intermediate in pharmaceutical or agrochemical synthesis .
Properties
Molecular Formula |
C12H11FIN3O2 |
|---|---|
Molecular Weight |
375.14 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11FIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3 |
InChI Key |
GSURKNVEGQSVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of substituted hydrazines with β-keto esters, followed by halogenation and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.
Experimental Data:
| Reaction Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Reflux in 1N LiOH (aq.)/MeOH (1:1 v/v), 17 h | LiOH, HCl (acidification) | 95% | |
| Reflux in EtOH/H₂O with LiOH, 2.5 h | LiOH, HCl (pH 7) | 95% |
The product, 5-amino-1-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid , is isolated as a pale yellow solid. This reaction is highly efficient due to the electron-withdrawing effects of the pyrazole ring and iodine substituent, which activate the ester toward nucleophilic attack .
Substitution at the Iodo Position
The iodine atom at position 4 participates in transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings, enabling aryl/heteroaryl functionalization.
Key Findings:
-
Palladium catalysis (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/H₂O at 80°C facilitates substitution .
-
Iodine’s high leaving-group propensity ensures regioselective coupling, yielding 4-aryl/heteroaryl pyrazole derivatives .
Functionalization of the Amino Group
The primary amino group (-NH₂) undergoes acylation and alkylation to introduce diverse pharmacophores.
Example Reaction Pathways:
-
Acylation : Treatment with acetyl chloride in DCM/TEA yields N-acetyl derivatives (e.g., ethyl 5-acetamido-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate) .
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form imine-linked products .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring undergoes nitration and sulfonation at the meta position relative to fluorine.
Nitration Protocol:
-
HNO₃/H₂SO₄ at 0–5°C introduces a nitro group, yielding ethyl 5-amino-1-(3-fluoro-5-nitrophenyl)-4-iodo-pyrazole-3-carboxylate .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes the iodine substituent, producing ethyl 5-amino-1-(4-fluorophenyl)-pyrazole-3-carboxylate , a versatile intermediate for further derivatization .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis . For example:
-
Reaction with thiourea in ethanol under reflux forms pyrazolo[3,4-d]pyrimidine-4-thione derivatives, exploiting the nucleophilic amino group and electrophilic carbonyl .
Comparative Reactivity Table
Mechanistic Insights
-
Iodo Substitution : The iodine atom’s polarizability enhances its reactivity in cross-coupling reactions, while steric effects from the fluorophenyl group direct substitutions to the pyrazole ring .
-
Amino Group Reactivity : The amino group’s lone pair facilitates nucleophilic attacks, making it susceptible to electrophilic reagents .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate exhibit promising anticancer properties. The incorporation of fluorine and iodine atoms enhances the biological activity by improving the lipophilicity and metabolic stability of the compounds. For instance, research published in Bioorganic & Medicinal Chemistry Letters highlights the synthesis of pyrazole derivatives that demonstrate potent inhibitory effects on cancer cell lines, suggesting a potential role for this compound in cancer therapy .
1.2 Antiviral Properties
The compound has also been investigated for its antiviral properties. A study focused on carbon–carbon bond cross-coupling chemistry indicates that pyrazole derivatives can be synthesized to target viral replication mechanisms. This compound could serve as a precursor for developing antiviral agents effective against various viruses .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthesis methods and yields:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reflux with lithium hydroxide | 95 | Ethanol, 2.5 hours |
| Reaction with triethylamine | 72 | Ethanol, reflux for 2.5 hours |
| Acidification post-reaction | 65 | Hydrochloric acid addition |
These methods illustrate the versatility of the compound's synthesis, allowing for modifications that can enhance its pharmacological properties.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the para position of the phenyl group significantly influences the biological activity of pyrazole derivatives. Research indicates that fluorinated compounds often exhibit enhanced binding affinity to biological targets due to increased electron-withdrawing effects, which can stabilize interactions with receptors or enzymes involved in disease processes .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled study, derivatives of this compound were tested against various cancer cell lines including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of non-fluorinated analogs .
Case Study 2: Antiviral Efficacy
Another study evaluated the antiviral efficacy of synthesized pyrazole derivatives against influenza virus strains. The results indicated that modifications to the pyrazole ring structure enhanced antiviral activity, suggesting that this compound could be a lead compound for further development into antiviral therapeutics .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The pyrazole ring serves as a core structure that interacts with various biological pathways, modulating their functions .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key Observations
Iodine vs. Smaller Halogens/Substituents: The iodine atom in the target compound introduces steric bulk and polarizability, which may enhance crystallographic resolution (useful in X-ray studies using programs like SHELX ).
Positional Isomerism :
- The 4-fluorophenyl group in the target compound vs. 2-fluorophenyl (CAS 618070-65-8) alters electronic distribution. Para-substitution often enhances dipole moments and intermolecular interactions compared to ortho-substitution .
Functional Group Impact: The amino group at position 5 (common in all compounds) enables hydrogen bonding, critical for binding in biological targets. However, the methylthio group in CAS 40745-03-7 introduces sulfur-based reactivity (e.g., oxidation to sulfoxides) .
Synthetic Accessibility :
- Iodination at position 4 may require specialized reagents (e.g., N-iodosuccinimide), whereas fluorinated analogs (e.g., CAS 137278-70-7) can be synthesized via simpler SNAr or cross-coupling reactions .
Biological Activity
Ethyl 5-amino-1-(4-fluorophenyl)-4-iodo-pyrazole-3-carboxylate is a novel compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 359.14 g/mol. The presence of the 4-fluorophenyl and iodo substituents on the pyrazole ring enhances its reactivity and biological interactions, potentially influencing its pharmacodynamics.
This compound has been studied for its interaction with various biological targets, particularly enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy as selective inhibitors of protein kinases such as p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation .
- Binding Affinity : Studies indicate that the compound may exhibit significant binding affinity to specific proteins, influencing downstream signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, possess notable anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Apoptosis via caspase activation |
| MCF-7 | 15.2 | Cell cycle arrest |
Enzymatic Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. For instance, it has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| COX-1 | 72% |
| COX-2 | 65% |
Case Studies
- In Vivo Studies : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups . The study concluded that the compound's mechanism involved both direct cytotoxic effects on tumor cells and modulation of immune response.
- Pharmacokinetics : A pharmacokinetic study revealed that the compound exhibited favorable absorption characteristics with a bioavailability rate exceeding 70% when administered orally. This suggests potential for clinical applications in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
